2-(2-Cyanoethyl)-3-methyl-1-(morpholin-4-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Cyanoethyl)-3-methyl-1-(morpholin-4-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C20H19N5O. This compound is part of the pyrido[1,2-a]benzimidazole family, known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanoethyl)-3-methyl-1-(morpholin-4-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. One common approach is the reaction of substituted benzimidazoles with enamino ketones under reflux conditions in pyridine . This method allows for the formation of the pyrido[1,2-a]benzimidazole scaffold, which is crucial for the compound’s biological activity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(2-Cyanoethyl)-3-methyl-1-(morpholin-4-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like hydrogen peroxide or Oxone.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the cyanoethyl and morpholinyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(2-Cyanoethyl)-3-methyl-1-(morpholin-4-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 2-(2-Cyanoethyl)-3-methyl-1-(morpholin-4-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application, but common targets include kinases and other regulatory proteins .
Comparison with Similar Compounds
Similar Compounds
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar core structure and exhibit comparable biological activities.
Benzimidazole Derivatives: Known for their wide range of pharmacological properties, including antimicrobial and anticancer activities.
Uniqueness
2-(2-Cyanoethyl)-3-methyl-1-(morpholin-4-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyanoethyl and morpholinyl groups enhances its ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H19N5O |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-(2-cyanoethyl)-3-methyl-1-morpholin-4-ylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C20H19N5O/c1-14-15(5-4-8-21)20(24-9-11-26-12-10-24)25-18-7-3-2-6-17(18)23-19(25)16(14)13-22/h2-3,6-7H,4-5,9-12H2,1H3 |
InChI Key |
APEATUFBGRYWLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=NC3=CC=CC=C3N2C(=C1CCC#N)N4CCOCC4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.